

(1H-Indazol-4-YL)methanamine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1H-Indazol-4-YL)methanamine

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An In-Depth Technical Guide to **(1H-Indazol-4-YL)methanamine**: Properties, Synthesis, and Applications

Introduction

(1H-Indazol-4-YL)methanamine, also known as 4-(Aminomethyl)-1H-indazole, is a heterocyclic amine that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure features a bicyclic indazole core—a fusion of benzene and pyrazole rings— appended with a reactive aminomethyl group at the 4-position. The indazole moiety is recognized as a "privileged scaffold," a framework that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.^[1] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of **(1H-Indazol-4-YL)methanamine**, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

(1H-Indazol-4-YL)methanamine is a solid at room temperature, possessing a unique combination of aromatic and basic properties conferred by the indazole ring and the primary amine, respectively. These features are critical determinants of its solubility, reactivity, and interaction with biological targets.

Table 1: Core Chemical Properties of **(1H-Indazol-4-YL)methanamine**

Property	Value	Source(s)
IUPAC Name	(1H-Indazol-4-yl)methanamine	[2]
Synonyms	4-Aminomethyl indazole, 4-(Aminomethyl)-1H-indazole	[2] [3]
CAS Number	944898-72-0	[2] [3]
Molecular Formula	C ₈ H ₉ N ₃	[2]
Molecular Weight	147.18 g/mol	[4]
Appearance	Solid	[5]
Topological Polar Surface Area (TPSA)	55.9 Å ² (Predicted)	
logP	1.15 (Predicted)	

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system is a cornerstone of many modern therapeutics, valued for its ability to form key interactions with a wide array of biological targets. Its prevalence spans drugs with anti-cancer, anti-inflammatory, and antiemetic properties.[\[1\]](#)[\[6\]](#)[\[7\]](#)

Tautomerism

Indazole exists in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form in most chemical and biological systems.[\[1\]](#)[\[8\]](#) This stability is crucial as the position of the N-H proton significantly influences the molecule's hydrogen bonding capabilities and overall electronic profile, which are key to its function as a pharmacophore.

Biological Significance

The indazole nucleus is a versatile binder, notably acting as an effective hinge-binding fragment in many kinase inhibitors.[\[7\]](#) Its nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for robust interactions within the ATP-binding pockets of kinases. The

development of numerous indazole-containing drugs, such as Axitinib (anti-cancer) and Granisetron (antiemetic), underscores the scaffold's therapeutic importance.[\[1\]](#)

Synthesis and Manufacturing

The synthesis of **(1H-Indazol-4-YL)methanamine** is not trivial and typically involves a multi-step sequence starting from readily available precursors. While specific, proprietary manufacturing protocols may vary, a general and logical synthetic strategy involves the construction of the indazole core followed by the installation and modification of the C4-substituent.

Generalized Synthetic Protocol

A common approach begins with a substituted o-toluidine or a related benzene derivative. The indazole ring is formed through cyclization, often involving diazotization followed by an intramolecular reaction. Once the 4-substituted indazole is formed (e.g., 4-cyano-1H-indazole or 4-nitro-1H-indazole), the final step involves the chemical reduction of the C4-substituent to the desired aminomethyl group.

Step-by-Step Generalized Methodology:

- **Indazole Ring Formation:** Start with a suitable ortho-substituted aniline derivative (e.g., 2-methyl-3-nitroaniline).
- **Diazotization:** Treat the starting material with a source of nitrous acid (e.g., sodium nitrite in acidic conditions) to form a diazonium salt.
- **Intramolecular Cyclization:** The diazonium salt intermediate undergoes spontaneous or induced cyclization to form the indazole ring system. For example, starting from 2-methyl-3-nitroaniline would yield 4-nitro-1H-indazole.
- **Reduction:** The nitro group at the C4 position is then reduced to a primary amine. This reduction can be achieved using various established methods, such as catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or metal-acid reduction (e.g., SnCl₂ in HCl). This step yields the final product, **(1H-Indazol-4-YL)methanamine**.

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Caption: Generalized synthetic workflow for **(1H-Indazol-4-YL)methanamine**.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary sites of reactivity: the primary amine of the methanamine group and the indazole ring itself. This dual reactivity makes it an exceptionally versatile building block for constructing libraries of complex molecules.

- Primary Amine Reactivity: The aminomethyl group is a nucleophilic center that readily undergoes standard amine reactions, including N-acylation, N-alkylation, reductive amination, and sulfonylation. This serves as the primary handle for attaching various side chains and pharmacophores to explore structure-activity relationships (SAR) in drug discovery programs.
- Indazole Ring Reactivity: The indazole ring can undergo electrophilic aromatic substitution, such as nitration and halogenation.^[8] Furthermore, the pyrrolic nitrogen (N1) is nucleophilic and can be alkylated or acylated, a common strategy for modulating the compound's physicochemical properties, such as solubility and metabolic stability.

Primary Amine Reactivity
(Acylation, Alkylation)

Indazole Ring Reactivity
(N-Alkylation, Electrophilic Substitution)

Nucleophilic Attack

Substitution/Alkylation

(1H-Indazol-4-YL)methanamine

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Caption: Key reactivity sites of **(1H-Indazol-4-YL)methanamine**.

Analytical Characterization

Full characterization of **(1H-Indazol-4-YL)methanamine** is essential to confirm its identity and purity. Standard analytical techniques are employed, and the expected data are summarized below. While specific spectra are available from commercial suppliers, this table outlines the anticipated features.[9]

Table 2: Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic protons (multiplets, ~7.0-7.5 ppm).- Methylene protons (-CH₂-) (singlet, ~3.9-4.1 ppm).- Amine protons (-NH₂) (broad singlet, variable shift).- Indazole N-H proton (broad singlet, ~10-13 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Aromatic carbons (~110-140 ppm).- Aliphatic methylene carbon (-CH₂-) (~40-45 ppm).
IR (Infrared Spectroscopy)	<ul style="list-style-type: none">- N-H stretching (amine and indazole, broad, ~3100-3400 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- Aliphatic C-H stretching (~2850-2950 cm⁻¹).- Aromatic C=C stretching (~1450-1600 cm⁻¹).
Mass Spectrometry (MS)	<ul style="list-style-type: none">- Molecular ion peak [M+H]⁺ at m/z ≈ 148.09.

Applications in Drug Discovery and Development

(1H-Indazol-4-YL)methanamine is primarily utilized as a chemical building block for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[10] Its value lies in the strategic combination of the biologically relevant indazole core and a synthetically versatile primary amine handle.

- Scaffold for Kinase Inhibitors: Given the indazole core's proven utility as a hinge-binder, this compound is an ideal starting point for developing novel kinase inhibitors for oncology and inflammatory diseases.
- Fragment-Based Drug Design (FBDD): The molecule can be used as a fragment in FBDD campaigns to identify initial low-affinity binders to a protein target, which are then optimized into potent leads.
- Combinatorial Chemistry: The reactive amine group is well-suited for high-throughput synthesis of compound libraries, enabling the rapid exploration of chemical space around the indazole scaffold to discover novel bioactive agents, such as inhibitors of the PD-1/PD-L1 pathway.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **(1H-Indazol-4-YL)methanamine**. While specific toxicity data for this compound is limited, data from structurally related analogs provide guidance.

- Hazard Identification: Based on related compounds like (1H-indazol-4-yl)methanol and its bromo-derivative, this compound should be treated as potentially harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[5][12]
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15] Avoid generating dust and direct contact with skin and eyes.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][16]

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- To cite this document: BenchChem. [(1H-Indazol-4-YL)methanamine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1386760#1h-indazol-4-yl-methanamine-chemical-properties>

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